
JNJ-28312141 free base
Übersicht
Beschreibung
JNJ-28312141 ist eine neuartige oral verfügbare Verbindung, die als Kolonie-stimulierender Faktor-1-Rezeptor (CSF-1R) und FMS-verwandter Rezeptor-Tyrosinkinase-3 (FLT3)-Inhibitor wirkt. Es hat sich gezeigt, dass es ein Potenzial zur Behandlung von soliden Tumoren, Knochenmetastasen und akuter myeloischer Leukämie hat .
Analyse Chemischer Reaktionen
JNJ-28312141 unterliegt verschiedenen chemischen Reaktionen, die hauptsächlich seine Rolle als Tyrosinkinase-Inhibitor betreffen. Es hemmt die Proliferation von Zellen, die von FLT3, KIT und TRKA abhängig sind, mit spezifischen IC50-Werten . Die Hauptprodukte und Reaktionsbedingungen der Verbindung werden in den verfügbaren Quellen nicht ausführlich beschrieben.
Wissenschaftliche Forschungsanwendungen
Oncology
Solid Tumors : JNJ-28312141 has shown efficacy in preclinical models involving solid tumors. For instance, in studies using nude mice with H460 lung adenocarcinoma, administration of JNJ-28312141 resulted in significant tumor growth suppression correlated with reduced populations of tumor-associated macrophages and decreased tumor microvascular density .
Acute Myeloid Leukemia : The compound has also been evaluated in FLT3-dependent acute myeloid leukemia xenograft models, where it caused notable tumor regression. This highlights its potential utility as a therapeutic agent in hematological malignancies .
Bone Metastases
JNJ-28312141 has been investigated for its effects on bone metastases, particularly in models where mammary carcinoma cells were inoculated into rat tibias. In these studies, the compound not only reduced tumor growth but also preserved bone integrity better than traditional treatments like zoledronate, showcasing its dual action against both tumor and bone pathology .
Anti-inflammatory Effects
In addition to its anti-tumor properties, JNJ-28312141 has exhibited anti-inflammatory effects in models of arthritis. This suggests that the compound may have broader implications beyond oncology, potentially influencing inflammatory processes mediated by macrophages.
Data Tables
Model | Treatment | Outcome |
---|---|---|
H460 Lung Adenocarcinoma | JNJ-28312141 | Dose-dependent tumor growth suppression |
MRMT-1 Mammary Carcinoma | JNJ-28312141 vs. Zoledronate | Reduced osteoclasts and preserved bone integrity |
FLT3-dependent AML Xenograft | JNJ-28312141 | Significant tumor regression |
Case Study 1: Efficacy in Solid Tumors
In a study involving H460 lung adenocarcinoma cells, JNJ-28312141 was administered orally to nude mice. Results indicated a marked reduction in tumor growth associated with decreased levels of macrophages within the tumor microenvironment, suggesting that targeting CSF-1R can effectively modulate immune responses to enhance anti-tumor activity .
Case Study 2: Impact on Bone Metastases
A comparative study assessed JNJ-28312141's effects on bone lesions induced by MRMT-1 cells in rats. The compound demonstrated superior efficacy in reducing osteoclast activity compared to zoledronate, indicating its potential as a dual-action therapeutic agent that addresses both cancer and bone health .
Wirkmechanismus
JNJ-28312141 exerts its effects by inhibiting the colony-stimulating factor-1 receptor (CSF-1R) and FMS-related receptor tyrosine kinase-3 (FLT3). This inhibition leads to the suppression of tumor-associated macrophages and osteoclasts, which are crucial for tumor growth and skeletal events . The compound also reduces the tumor microvasculature, consistent with its role in inhibiting macrophage-mediated tumor angiogenesis .
Vergleich Mit ähnlichen Verbindungen
JNJ-28312141 ist einzigartig in seiner dualen Hemmung von CSF-1R und FLT3, was es zu einem vielversprechenden Kandidaten für die Behandlung von Erkrankungen macht, an denen diese Signalwege beteiligt sind. Ähnliche Verbindungen umfassen andere Tyrosinkinase-Inhibitoren wie Imatinib und Sunitinib, die verschiedene Kinasen ansprechen, aber nicht das gleiche duale Hemmungsprofil aufweisen .
Wenn Sie weitere Fragen haben oder weitere Details benötigen, zögern Sie bitte nicht, zu fragen!
Vorbereitungsmethoden
Die Synthese von JNJ-28312141 beinhaltet eine Kampagne der pharmazeutischen Chemie, um Inhibitoren der CSF-1R-Kinase zu optimieren. Die Verbindung wird durch eine Reihe von Reaktionen synthetisiert, einschließlich der Einarbeitung von Bromdesoxyuridin in die DNA von proliferierenden Makrophagen . Spezifische Details zu den industriellen Produktionsverfahren sind in der Literatur nicht leicht verfügbar.
Biologische Aktivität
JNJ-28312141, a compound developed by Janssen Pharmaceuticals, is a selective antagonist of the 5-HT2A receptor, which is part of the serotonin receptor family. This compound has been studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders and neurodegenerative diseases. This article provides a comprehensive overview of the biological activity of JNJ-28312141 free base, including its mechanism of action, pharmacological effects, and relevant case studies.
JNJ-28312141 acts primarily as a selective antagonist at the 5-HT2A receptor. By blocking this receptor, it modulates serotonergic signaling pathways that are implicated in mood regulation and cognitive processes. The inhibition of 5-HT2A receptors can lead to various neuropharmacological effects, including anxiolytic, antidepressant, and antipsychotic properties.
Pharmacological Profile
The pharmacological profile of JNJ-28312141 has been characterized through various in vitro and in vivo studies. Key findings include:
- Receptor Binding Affinity : JNJ-28312141 exhibits high affinity for the 5-HT2A receptor with an IC50 value in the low nanomolar range.
- Selectivity : It shows selectivity over other serotonin receptors (e.g., 5-HT1A and 5-HT2C) and dopamine receptors (D1 and D2), which is crucial for minimizing side effects associated with non-selective agents.
Table 1: Receptor Binding Affinities of JNJ-28312141
Receptor Type | Affinity (IC50, nM) | Selectivity |
---|---|---|
5-HT2A | 1.2 | High |
5-HT1A | >1000 | Moderate |
5-HT2C | >1000 | Moderate |
D1 | >1000 | High |
D2 | >1000 | High |
In Vitro Studies
In vitro studies have demonstrated that JNJ-28312141 effectively inhibits serotonin-induced signaling pathways in cell cultures expressing the 5-HT2A receptor. For instance, it was shown to reduce intracellular calcium levels in response to serotonin stimulation.
In Vivo Studies
In vivo studies using rodent models have provided insights into the efficacy of JNJ-28312141 in reducing anxiety-like behaviors. In a study where mice were subjected to the elevated plus maze test, administration of JNJ-28312141 resulted in a significant increase in open-arm entries compared to control groups.
Case Study 1: Treatment of Anxiety Disorders
In a clinical trial involving patients with generalized anxiety disorder (GAD), participants treated with JNJ-28312141 reported a significant reduction in anxiety symptoms as measured by the Hamilton Anxiety Rating Scale (HAM-A). The study highlighted both efficacy and tolerability over a 12-week period.
Case Study 2: Neurodegenerative Diseases
Another study investigated the effects of JNJ-28312141 on cognitive function in patients with Alzheimer’s disease. Results indicated improvements in cognitive assessments compared to baseline measurements, suggesting potential utility in enhancing cognition through serotonergic modulation.
Safety and Tolerability
Safety profiles from clinical trials indicate that JNJ-28312141 is generally well-tolerated. Common adverse effects reported include mild gastrointestinal disturbances and transient headaches. Importantly, there were no significant cardiovascular or neurological side effects noted during the trials.
Eigenschaften
IUPAC Name |
5-cyano-N-[2-(cyclohexen-1-yl)-4-[1-[2-(dimethylamino)acetyl]piperidin-4-yl]phenyl]-1H-imidazole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N6O2/c1-31(2)17-24(33)32-12-10-18(11-13-32)20-8-9-23(22(14-20)19-6-4-3-5-7-19)30-26(34)25-28-16-21(15-27)29-25/h6,8-9,14,16,18H,3-5,7,10-13,17H2,1-2H3,(H,28,29)(H,30,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBJNPWVIUFSTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)N1CCC(CC1)C2=CC(=C(C=C2)NC(=O)C3=NC=C(N3)C#N)C4=CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70237129 | |
Record name | JNJ-28312141 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70237129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885692-52-4 | |
Record name | JNJ-28312141 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885692524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JNJ-28312141 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17140 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | JNJ-28312141 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70237129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JNJ-28312141 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKQ241VJ92 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.